HL-8

Targeted Protein Degradation PROTAC PI3K Signaling

HL-8, cataloged under CAS 2766352-64-9, is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) molecule engineered to induce the selective degradation of Phosphoinositide 3-Kinase Alpha (PI3Kα). This compound leverages the ubiquitin-proteasome system by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the PI3Kα target protein, a mechanism distinct from traditional occupancy-driven kinase inhibitors.

Molecular Formula C57H59F2N11O9S2
Molecular Weight 1144.3 g/mol
Cat. No. B11931921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHL-8
Molecular FormulaC57H59F2N11O9S2
Molecular Weight1144.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCNC(=O)C4=CC=CC=C4C5=NN=C(O5)C6=CN=C7N6C=C(C=C7)C8=CC(=C(N=C8)OC)NS(=O)(=O)C9=C(C=C(C=C9)F)F)O
InChIInChI=1S/C57H59F2N11O9S2/c1-33-49(80-32-64-33)35-17-15-34(16-18-35)27-62-52(74)44-26-39(71)31-70(44)56(75)50(57(2,3)4)65-48(72)14-8-6-7-11-23-60-51(73)40-12-9-10-13-41(40)53-66-67-55(79-53)45-29-61-47-22-19-36(30-69(45)47)37-24-43(54(78-5)63-28-37)68-81(76,77)46-21-20-38(58)25-42(46)59/h9-10,12-13,15-22,24-25,28-30,32,39,44,50,68,71H,6-8,11,14,23,26-27,31H2,1-5H3,(H,60,73)(H,62,74)(H,65,72)/t39-,44+,50+/m0/s1
InChIKeyACMMTSCGBPIHNT-RMNSFAHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HL-8 for Research Procurement: A PI3Kα PROTAC Degrader with Quantifiable Anticancer Activity in Colon and Cervical Cancer Models


HL-8, cataloged under CAS 2766352-64-9, is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) molecule engineered to induce the selective degradation of Phosphoinositide 3-Kinase Alpha (PI3Kα) . This compound leverages the ubiquitin-proteasome system by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the PI3Kα target protein, a mechanism distinct from traditional occupancy-driven kinase inhibitors [1]. Preclinical studies have demonstrated that HL-8 effectively promotes PI3Kα ubiquitination and degradation, leading to a significant reduction in phosphorylated AKT (pAKT) levels and subsequent inhibition of the PI3K/AKT signaling pathway, which is frequently dysregulated in various cancers . HL-8 exhibits potent antiproliferative effects, with reported inhibition rates of 72.18%, 50.30%, and 96.33% against HT-29 (colon), HCT-116 (colon), and HeLa (cervical) cancer cell lines, respectively, at a concentration of 10 μM after 72 hours of treatment .

Why PI3Kα Degraders Like HL-8 Cannot Be Substituted with Conventional PI3Kα Inhibitors in Targeted Protein Degradation Research


The functional mechanism of action of a PROTAC degrader like HL-8 is fundamentally different from that of conventional ATP-competitive or allosteric PI3Kα inhibitors such as Alpelisib (BYL-719) . While inhibitors only block the kinase activity of PI3Kα by occupying its ATP-binding pocket (IC50 ~ 5 nM for Alpelisib), PROTACs induce the complete, catalytic removal of the target protein from the cellular environment [1]. This event-driven pharmacology results in a more profound and sustained blockade of all PI3Kα functions—including both kinase-dependent signaling and any potential kinase-independent scaffolding roles—leading to a different cellular phenotype [2]. Consequently, substituting an inhibitor for a degrader in an experimental protocol will not recapitulate the same downstream biological effects. The unique degradation kinetics, characterized by parameters like DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (maximum degradation), are critical variables that cannot be mimicked or predicted by simple IC50 values from an inhibitor assay [3]. Therefore, researchers requiring a tool compound to study the consequences of complete PI3Kα protein loss in cellular or in vivo models must specifically procure a validated PROTAC degrader like HL-8; a conventional inhibitor will not serve as an appropriate or informative control.

Quantitative Performance of HL-8: Key Experimental Data for Scientific Selection


HL-8 PI3Kα Degradation Potency: Complete Target Elimination at 10 μM within 8 Hours

HL-8 demonstrates a rapid and complete degradation of PI3Kα protein. In HeLa cervical cancer cells, treatment with 10 μM HL-8 results in the complete elimination of detectable PI3Kα protein within 8 hours [1]. This event-driven pharmacology, quantified by a DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) profile, is distinct from the occupancy-driven inhibition of conventional PI3Kα inhibitors like Alpelisib, which only block kinase activity at a reported IC50 of 5 nM . The complete removal of the target protein offers a more sustained and profound blockade of the signaling pathway.

Targeted Protein Degradation PROTAC PI3K Signaling Cancer Biology

HL-8 Kinase Inhibition: 49.75% Suppression of PI3Kα Activity at 1 nM

In addition to its degradation function, the PI3K-binding warhead of HL-8 also exhibits direct kinase inhibitory activity. In a cell-free kinase assay, HL-8 at a concentration of 1 nM inhibits PI3Kα activity by 49.75% . This demonstrates that HL-8 is a highly potent binder of the PI3Kα kinase domain. While this potency is lower than the picomolar IC50 (0.038 nM) reported for the ultra-selective inhibitor Inavolisib (GDC-0077), it is important to note that HL-8's primary mechanism of action in a cellular context is target degradation, which supersedes simple enzymatic inhibition [1].

Kinase Assay PI3K Inhibition Enzymology Drug Discovery

Antiproliferative Activity of HL-8: Differential Potency Across Colon and Cervical Cancer Cell Lines

HL-8 demonstrates significant and varied antiproliferative activity across a panel of cancer cell lines. Following a 72-hour treatment with 10 μM HL-8, cell proliferation was inhibited by 72.18% in HT-29 colon cancer cells, 50.30% in HCT-116 colon cancer cells, and 96.33% in HeLa cervical cancer cells . This differential sensitivity highlights the importance of cell line context in PROTAC efficacy. While a direct comparator study against the approved PI3Kα inhibitor Alpelisib under identical conditions was not identified, the profound growth inhibition in HeLa cells (96.33%) suggests a potent functional consequence of complete PI3Kα degradation.

Cancer Cell Biology Antiproliferative Assay Oncology Research PROTAC Efficacy

Downstream Signaling Suppression by HL-8: Effective Reduction of pAKT Levels

A key pharmacodynamic marker for PI3K pathway inhibition is the reduction in phosphorylated AKT (pAKT). HL-8 treatment leads to a clear and significant decrease in pAKT levels in HeLa cells . This functional readout confirms that the degradation of PI3Kα by HL-8 translates directly into the suppression of downstream oncogenic signaling. This mechanism is superior to that of ATP-competitive inhibitors, which can be subject to feedback activation of the pathway or compensatory signaling that restores pAKT levels over time [1].

Signal Transduction PI3K/AKT/mTOR Pathway Phospho-Signaling Cancer Research

Optimal Application Scenarios for HL-8 in Targeted Protein Degradation and Cancer Signaling Research


Mechanistic Studies of PI3Kα Scaffolding vs. Kinase-Dependent Functions

HL-8 is the appropriate tool for experiments designed to dissect the kinase-independent scaffolding roles of the PI3Kα protein from its catalytic activity. Because HL-8 degrades the entire protein, it ablates both functions simultaneously [1]. This allows researchers to compare the cellular phenotype induced by HL-8 with that induced by a pure kinase inhibitor (e.g., Alpelisib) to identify functions uniquely attributable to the presence of the PI3Kα scaffold [2].

Investigating Resistance Mechanisms to PI3Kα Inhibitors

A common resistance mechanism to PI3Kα inhibitors like Alpelisib is the reactivation of the PI3K/AKT pathway through feedback loops or mutation. HL-8 can be used to determine if a resistant cell line remains sensitive to complete PI3Kα protein depletion. By demonstrating sustained antiproliferative effects of HL-8 in inhibitor-resistant models, researchers can validate protein degradation as a strategy to overcome acquired drug resistance, making it a valuable compound for oncology drug discovery programs [1].

Validation of PI3Kα as a Target in Cervical Cancer (HeLa) and Colon Cancer (HT-29/HCT-116) Models

Given the well-characterized antiproliferative activity of HL-8 in HeLa, HT-29, and HCT-116 cells (with 96.33%, 72.18%, and 50.30% growth inhibition, respectively), this compound is an ideal reagent for target validation studies in these specific cancer types . Its use can provide strong genetic evidence for the dependency of these tumor cells on PI3Kα protein levels, supporting the further development of PI3Kα-degrading therapies for these indications.

Comparative Analysis of VHL- vs. CRBN-Recruiting PROTACs for PI3Kα Degradation

HL-8 is one of the first reported PROTACs that recruits the VHL E3 ligase to degrade PI3Kα [1]. It serves as a critical reference standard for researchers developing and evaluating newer generations of PI3Kα PROTACs, particularly those employing alternative E3 ligases like cereblon (CRBN) [3]. Direct comparative studies of degradation efficiency, ternary complex formation, and cellular effects between HL-8 and a CRBN-based PI3Kα degrader can elucidate the optimal design for targeting PI3Kα in different cellular and tissue contexts.

Technical Documentation Hub

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